Meso-chimonanthine

Beschreibung

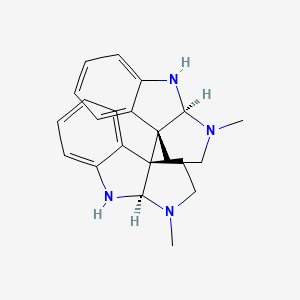

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C22H26N4 |

|---|---|

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

(3aS,8bS)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20+,21+,22- |

InChI-Schlüssel |

HOYXPMHLHJOGHD-ZDNVTZCJSA-N |

SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |

Isomerische SMILES |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4NC6=CC=CC=C56)C |

Kanonische SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Total Synthesis and Methodologies

Meso-chimonanthine has been synthesized using various methodologies, showcasing its versatility in chemical synthesis. Notably, a diazene-directed fragment assembly approach was employed to synthesize this compound alongside other alkaloids such as (+)-desmethyl-meso-chimonanthine. This method involved the late-stage diversification of precursors, enabling the synthesis of complex cyclotryptamine-containing alkaloids from simpler starting materials .

Table 1: Synthetic Methods for this compound

Biological Activities

Antifungal Properties

Research has indicated that this compound exhibits antifungal activities against several plant pathogenic fungi. For example, it was tested alongside other chimonanthines against Exserohilum turcicum and Bipolaris maydis, demonstrating significant efficacy with an effective concentration (EC50) value of 29.3 μg/mL against Bipolaris maydis .

Analgesic Effects

This compound has shown strong binding affinities toward μ-opioid receptors, which are critical targets for analgesics. The binding affinities were measured with an inhibition constant (Ki) of 341 ± 29 nM, indicating its potential as an analgesic compound .

Melanogenesis Inhibition

In studies focusing on skin pigmentation, this compound demonstrated inhibitory effects on melanogenesis in B16 melanoma cells, with an IC50 value of 1.4 μM. This suggests potential applications in skin lightening treatments or therapies targeting hyperpigmentation disorders .

Case Studies

Case Study 1: Antifungal Activity Assessment

In a controlled study, this compound was evaluated for its antifungal activity against five different plant pathogens. The results indicated that it was particularly effective against Bipolaris maydis, establishing its relevance in agricultural applications.

Case Study 2: Analgesic Potential Evaluation

A series of assays were conducted to assess the analgesic properties of this compound through μ-opioid receptor binding studies. The results confirmed its significant analgesic activity, warranting further exploration in pain management therapies.

Analyse Chemischer Reaktionen

Reductive Alkylation Pathways

A samarium-mediated reductive dialkylation strategy enables the synthesis of meso-chimonanthine from isoindigo derivatives (Scheme 1):

-

Key steps : Treatment of isoindigo (21 ) with SmI₂ and LiCl generates intermediate 24 , which undergoes sequential reductions (Red-Al) and alkylation to yield meso-chimonanthine (29 ) in 72% yield .

-

Reagents : SmI₂, LiCl, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).

Diazene-Directed Fragment Assembly

A convergent synthesis via diazene intermediates achieves meso-chimonanthine with high stereocontrol:

-

Procedure : Heterodimerization of tryptamine derivatives using Pd-catalyzed cross-coupling and subsequent reductive cleavage .

Acid-Mediated Rearrangement to meso-Calycanthine

meso-Chimonanthine undergoes acid-catalyzed isomerization to meso-calycanthine (Scheme 2):

Thermal and Catalytic Rearrangements

-

Observation : Fragmentation of the C3a–C3a’ bond occurs under strong reductive conditions, yielding tryptamine derivatives .

Decarboxylation and Reduction

Decarboxylation of diester intermediates is critical for accessing meso-chimonanthine:

-

Step 1 : Hydrolysis of diester (+)-14 with KOH/MeOH (90% yield).

-

Step 2 : Decarboxylation via treatment with tris(trimethylsilyl)silane/AIBN (64% yield) .

N-Methoxycarbonyl Reduction

Red-Al efficiently removes N-methoxycarbonyl groups:

Catalytic Deacylative Alkylation (DaA)

Pd(0)-catalyzed DaA enables stereoselective synthesis of vicinal quaternary centers:

Table 2: Acid-Mediated Rearrangement Outcomes

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| meso-Chimonanthine | D₂O/[D₄]AcOH, 95°C, 24 h | meso-Calycanthine | 36 |

Table 3: Reductive Transformations

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 16 | Red-Al | meso-Chimonanthine | 82 |

| 30 | LiBHEt₃ | Ethyl carbamate | 84 |

Critical Observations

-

Stereochemical Control : The meso configuration arises from dimerization of racemic or meso precursors .

-

Catalyst Dependency : Pd(0) systems outperform traditional Stille coupling catalysts in yield and selectivity .

-

Acid Sensitivity : Prolonged exposure to strong acids leads to C–C bond cleavage, complicating isolation .

Vorbereitungsmethoden

Oxidative Dimerization of Tryptamine Derivatives

The earliest synthetic routes to meso-chimonanthine relied on oxidative dimerization of tryptamine derivatives, a method pioneered in the 1960s. This approach involves the coupling of two tryptamine units under oxidative conditions, often leading to mixtures of stereoisomers due to the lack of stereochemical control. A significant improvement was reported by Takayama and co-workers, who utilized N<sup>b</sup>-carbomethoxytryptamine as a substrate with phenyliodine(III) bis(trifluoroacetate) (PIFA) as the oxidizing agent . Subsequent reduction with Red-Al® yielded this compound in 20–30% yield over two steps . Willis and colleagues later optimized this protocol, enhancing scalability and purification efficiency by employing column chromatography with ammonia-saturated solvents . Despite these improvements, the method remains limited by moderate yields and the inherent challenge of isolating the meso isomer from stereochemical byproducts .

Reductive Dialkylation and Double Heck Cyclization

To address the selectivity issues of oxidative dimerization, Overman and co-workers developed stereocontrolled strategies involving reductive dialkylation and double Heck cyclization . The reductive dialkylation method employs a bis-imine intermediate derived from tryptamine, which undergoes selective reduction to install the vicinal quaternary centers. In contrast, the double Heck cyclization utilizes palladium catalysis to construct the pyrroloindoline framework via intramolecular cyclization of dibrominated precursors. Both approaches provided this compound in higher stereochemical purity compared to oxidative methods, with yields ranging from 40% to 60% . However, the requirement for specialized catalysts and multistep sequences limited their widespread adoption.

Heterodimerization via Diazene Fragmentation

A breakthrough in this compound synthesis was achieved through heterodimerization strategies employing diazene intermediates. As detailed by Smith et al., this method involves the coupling of enantiomerically enriched C3a-aminocyclotryptamines via sulfamide intermediates . Key steps include:

-

Synthesis of a mixed sulfamide from a tricyclic amine and a sulfamate ester (88% yield).

-

Oxidation to an unsymmetrical diazene (86% yield).

-

Photolytic fragmentation of the diazene to afford the meso-heterodimer (63% yield) .

This approach enabled the first enantioselective total synthesis of (+)-desmethyl-meso-chimonanthine and provided unambiguous stereochemical assignments for this compound . The method’s versatility is further demonstrated by its application to late-stage diversification, allowing access to related alkaloids such as calycanthidine .

Catalytic Deacylative Alkylation (DaA) Strategies

Recent advances in palladium-catalyzed reactions have revolutionized the synthesis of this compound. The deacylative alkylation (DaA) strategy, developed by Zhao et al., employs Pd(0) catalysis to construct pseudobenzylic quaternary centers in 2-oxindoles . This method is particularly effective for dimeric systems, favoring the formation of meso isomers due to steric and electronic effects. The DaA protocol involves:

-

Substrate Preparation : 3-Acyl-2-oxindoles are treated with alkyl halides in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub>.

-

Reaction Conditions : Mild conditions (room temperature to 80°C) in polar aprotic solvents such as DMSO or MeCN.

-

Yield and Selectivity : Vicinal quaternary centers are formed with >90% diastereoselectivity for the meso isomer, achieving total syntheses of this compound in 45–50% overall yield .

This method stands out for its operational simplicity and compatibility with diverse substrates, making it a preferred choice for scalable synthesis .

Convergent Synthesis Approaches

A seven-step convergent synthesis of (±)-N<sup>b</sup>-desmethyl-meso-chimonanthine was reported by Fujii et al., avoiding the use of protecting groups . While this route targets a desmethyl analog, its principles are applicable to this compound synthesis. Key features include:

-

Modular Assembly : Pyrroloindoline subunits are synthesized separately and coupled via a stereoselective Mannich reaction.

-

Oxidative Cyclization : Final dimerization is achieved using hypervalent iodine reagents.

-

Yield : The protocol delivers the target compound in 28% overall yield .

Although designed for a derivative, this approach highlights the potential for protecting-group-free syntheses of this compound through strategic bond disconnections.

Comparative Analysis of Synthetic Methods

The following table summarizes the efficiency and practicality of the major synthetic routes:

Purification and Characterization Techniques

Purification of this compound typically involves flash column chromatography with gradients of methanol in dichloromethane (e.g., 10% MeOH in CH<sub>2</sub>Cl<sub>2</sub> saturated with NH<sub>3</sub>) . Advanced characterization relies on <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy and optical rotation measurements. For instance, synthetic this compound exhibits [α]<sub>D</sub><sup>24</sup> = −289.6 (c = 1.54, MeOH), consistent with literature values . Acid-mediated rearrangements to meso-calycanthine further validate structural assignments .

Q & A

Basic Research Questions

Q. What are the key experimental design considerations for synthesizing meso-chimonanthine, and how do different routes impact stereochemical outcomes?

- Methodological Answer : The synthesis of this compound often employs bidirectional strategies, such as tandem [4+2] cycloaddition-cyclization (e.g., using tryptamine derivatives and bromooxindoles) or enantioselective desymmetrization of meso precursors via palladium-catalyzed Heck couplings . Critical design factors include:

- Reagent selection : Use of FeCl₃ for oxidative dimerization in biomimetic approaches to avoid racemization .

- Symmetry exploitation : Leveraging meso-compound symmetry to guide lithiation and iodination steps .

- Diastereoselectivity control : Monitoring reaction conditions (e.g., temperature, catalysts) to minimize meso-stereoisomer formation .

Q. How should researchers characterize this compound’s structural and stereochemical properties to validate synthetic success?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR analysis : Use ¹H/¹³C NMR to confirm dimeric cyclotryptamine frameworks and symmetry .

- X-ray crystallography : Resolve quaternary stereocenters introduced during desymmetrization steps .

- Chiral HPLC : Quantify enantiomeric excess in catalytic asymmetric syntheses .

Q. What analytical frameworks are recommended to resolve contradictions in reported stereochemical outcomes of this compound syntheses?

- Methodological Answer : Address discrepancies through:

- Comparative reaction profiling : Replicate protocols (e.g., Fuchs-Funk cycloadditions vs. Overman’s Heck couplings ) to identify step-specific variability.

- Horeau amplification analysis : Quantify meso-stereoisomer byproducts to refine catalytic conditions .

- Error propagation models : Use statistical tools to assess uncertainties in diastereoselectivity measurements .

Q. How can researchers align this compound studies with broader hypotheses in alkaloid biosynthesis or catalysis?

- Methodological Answer : Frame questions using FINER criteria (Feasible, Novel, Ethical, Relevant):

- Biosynthetic mimicry : Test FeCl₃-mediated dimerization as a model for enzymatic pathways .

- Catalytic innovation : Benchmark palladium complexes against organocatalysts for desymmetrization efficiency .

- Hypothesis-driven synthesis : Prioritize routes that address gaps in cyclotryptamine reactivity databases .

Advanced Research Questions

Q. What systematic review strategies are effective for synthesizing conflicting data on this compound’s synthetic yields and mechanistic proposals?

- Methodological Answer : Apply PRISMA guidelines for chemical meta-analyses:

- Search term optimization : Use MeSH terms like “cyclotryptamine synthesis” and “desymmetrization” across CAS SciFinder and Reaxys .

- Quality assessment : Score studies based on reproducibility metrics (e.g., catalyst loading details, spectral validation) .

- Dose-response meta-analysis : Correlate reaction parameters (e.g., temperature, solvent) with yield/stereoselectivity .

Q. How can researchers ensure reproducibility in this compound synthesis protocols across laboratories?

- Methodological Answer : Adopt standardized reporting practices:

- Experimental transparency : Disclose all catalyst pre-treatment steps and purification thresholds (e.g., ≥95% purity by HPLC) .

- Data repositories : Share raw NMR/crystallography files via platforms like Chemotion .

- Collaborative validation : Use inter-lab studies to test robustness of key steps (e.g., Stille couplings in meso-precursor synthesis) .

Q. What multilevel modeling approaches are suitable for understanding this compound’s reactivity across molecular and supramolecular scales?

- Methodological Answer : Integrate computational and experimental tiers:

- DFT calculations : Map transition states of cycloaddition steps to predict regioselectivity .

- Aggregation analysis : Study this compound’s self-assembly in solution via dynamic light scattering .

- Cross-scale validation : Compare synthetic yields (microscale) with industrial flow reactor performance (macroscale) .

Q. How can mixed-methods research designs advance mechanistic studies of this compound’s catalytic applications?

- Methodological Answer : Combine qualitative and quantitative tools:

- In situ monitoring : Use IR spectroscopy to track intermediate formation during Heck couplings .

- Ethnographic case studies : Interview experts to identify underreported synthetic challenges .

- Triangulation : Validate mechanistic hypotheses with kinetic isotope effects and computational modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.